KALIOTOXIN (1-37)
Description
Overview of Scorpion Toxins as Ion Channel Modulators
Scorpion venoms are a complex cocktail of bioactive molecules, with peptide toxins being a major component. ijbs.com These toxins have evolved to target various physiological systems in their prey, and a significant portion of them act as modulators of ion channels. ijbs.com Ion channels are fundamental proteins that control the flow of ions across cell membranes, a process essential for a wide range of physiological functions, including neuronal signaling, muscle contraction, and hormone secretion. mdpi.com
Scorpion toxins that target ion channels, such as those affecting sodium, potassium, and calcium channels, can induce profound physiological effects by altering cellular excitability. ijbs.com Potassium channel toxins (KTxs) are a particularly diverse and well-studied group of scorpion peptides. ijbs.com These toxins are typically small proteins, often composed of 20 to 40 amino acids, and are structurally stabilized by disulfide bonds. ijbs.com Their ability to bind to specific sites on potassium channels allows them to modulate the channel's activity, either by blocking the ion conduction pathway or by altering the channel's gating mechanism. ijbs.com This high specificity and affinity make them invaluable tools for studying the structure and function of different potassium channel subtypes. scielo.brnih.gov
Historical Context of KALIOTOXIN (1-37) Discovery and Characterization
Kaliotoxin was first isolated and identified from the venom of the North African scorpion, Androctonus mauretanicus mauretanicus. researchgate.netwikipedia.org The initial characterization, published in 1992, described it as a peptidyl inhibitor of high conductance Ca2+-activated K+ channels (KCa). researchgate.netnih.gov The toxin was named Kaliotoxin (KTX) and was determined to be a single polypeptide chain with a molecular weight of approximately 4 kDa. researchgate.netnih.gov
Subsequent research led to the determination of its complete amino acid sequence. researchgate.net Initially, it was characterized as a 37-residue peptide. nih.gov However, a re-examination of the sequence revealed the presence of an additional lysine (B10760008) residue at the C-terminal end, making it a 38-amino acid peptide. nih.gov Despite this, the 37-amino acid version, Kaliotoxin (1-37), was found to have biological activity very similar to the 38-amino acid toxin. nih.govsigmaaldrich.com The three-dimensional structure of Kaliotoxin (1-37) was later determined by NMR, revealing a structural homology to other scorpion toxins like charybdotoxin (B568394) and iberiotoxin (B31492). acs.orgnih.gov
Significance of KALIOTOXIN (1-37) as a Research Probe
Kaliotoxin (1-37) has emerged as a significant research probe due to its potent and selective blocking activity on specific types of potassium channels. While initially described as a blocker of high-conductance Ca2+-activated K+ channels, further studies revealed its high affinity for certain voltage-gated potassium (Kv) channels, particularly Kv1.3 and to a lesser extent, Kv1.1 and Kv1.2. nih.govtocris.com
This selectivity makes Kaliotoxin (1-37) an invaluable tool for dissecting the physiological roles of these specific channel subtypes. scielo.br For instance, Kv1.3 channels are prominently expressed on T-lymphocytes and are implicated in immune responses, making Kaliotoxin a probe to study autoimmune diseases. scielo.brwikipedia.org Its ability to differentiate between various channel subtypes, although not perfectly specific, allows researchers to investigate the contribution of individual channels to complex cellular processes. nih.gov The use of Kaliotoxin (1-37) in research has facilitated a deeper understanding of the molecular pharmacology of potassium channels and has been instrumental in studies exploring the structure of the channel pore. scielo.brnih.gov
Interactive Data Table: Properties of Kaliotoxin (1-37)
| Property | Value |
| Source | Androctonus mauretanicus mauretanicus scorpion venom wikipedia.org |
| Amino Acid Sequence | Gly-Val-Glu-Ile-Asn-Val-Lys-Cys-Ser-Gly-Ser-Pro-Gln-Cys-Leu-Lys-Pro-Cys-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys-Met-Asn-Arg-Lys-Cys-His-Cys-Thr-Pro moleculardepot.com |
| Molecular Weight | 4021.6 g/mol moleculardepot.com |
| Disulfide Bonds | Cys8-Cys28, Cys14-Cys33, Cys18-Cys35 moleculardepot.com |
| Primary Targets | Voltage-gated potassium channels Kv1.3, Kv1.1, and Kv1.2; Calcium-activated potassium channels tocris.com |
Properties
Molecular Formula |
C19H28F6NO5PS |
|---|---|
Molecular Weight |
4,020.8 Da |
Purity |
≥ 98 % (HPLC, mass spectrometry) |
Origin of Product |
United States |
Origin and Classification of Kaliotoxin 1 37
Biological Source and Isolation
Androctonus mauretanicus mauretanicus Venom as the Natural Origin
Kaliotoxin (1-37) is a natural component of the venom produced by the scorpion Androctonus mauretanicus mauretanicus nih.govwikipedia.org. This species is found in North Africa and the Middle East and is recognized for its potent venom, which contains a complex mixture of biologically active molecules, including various neurotoxins wikipedia.org. These toxins have evolved to target the nervous systems of both prey and predators. The venom of Androctonus mauretanicus mauretanicus is a rich source of peptides that modulate the function of ion channels, with Kaliotoxin being a notable example that specifically targets potassium channels.
Purification Methodologies
The isolation of Kaliotoxin (1-37) from the crude venom of Androctonus mauretanicus mauretanicus involves a multi-step process employing various chromatographic techniques. While specific, detailed protocols for the purification of Kaliotoxin are proprietary to the research groups that have isolated it, the general methodologies for purifying scorpion venom peptides are well-established.
A common initial step is size-exclusion chromatography , which separates the components of the venom based on their molecular size. This is often followed by ion-exchange chromatography , which separates molecules based on their net charge. The final and crucial step for obtaining a highly purified peptide is typically reversed-phase high-performance liquid chromatography (RP-HPLC) mdpi.com. This technique separates molecules based on their hydrophobicity and is highly effective in isolating individual peptide toxins from complex mixtures. The purity of the final product is then confirmed using techniques such as mass spectrometry and amino acid analysis.
Phylogenetic and Structural Classification
Membership within the α-KTx Family
Kaliotoxin (1-37) is classified as a member of the α-KTx family of scorpion toxins expasy.org. This family is the largest group of potassium channel toxins found in scorpion venom and is characterized by a conserved structural motif known as the α/β scaffold expasy.org. This scaffold consists of a short α-helix packed against a two- or three-stranded antiparallel β-sheet, a structure that is stabilized by three or four disulfide bridges. This compact and stable structure is crucial for the toxin's ability to bind to and block potassium channels.
Identification as an α-KTx3.1 Subfamily Member
Within the broad α-KTx family, Kaliotoxin (1-37) is more specifically assigned to the α-KTx3.1 subfamily expasy.orgumich.edulatoxan.com. The classification into subfamilies is based on the degree of amino acid sequence homology among the toxins. Members of the α-KTx3 subfamily share a high degree of sequence identity, which in turn dictates their specific interactions with different types of potassium channels. The designation "3.1" indicates that Kaliotoxin was the first member to be identified within this particular subfamily.
Sequence Homology with Related Scorpion Toxins
Kaliotoxin (1-37) shares significant amino acid sequence homology with other well-characterized scorpion toxins that also target potassium channels. These include Charybdotoxin (B568394), Iberiotoxin (B31492), Noxiustoxin, and Margatoxin nih.govwikipedia.org. This homology is particularly evident in the regions of the toxins that are critical for their interaction with the pore of the potassium channel. The table below provides a comparison of the amino acid sequences of these toxins, highlighting the conserved residues.
| Toxin | Amino Acid Sequence | Source Organism |
|---|---|---|
| Kaliotoxin (1-37) | GVPINVKCTGS-PQCLKPCKDA-GMRFGKCMNR-KCHCTPK | Androctonus mauretanicus mauretanicus |
| Charybdotoxin | XFTNVSCTTS-KECWSVCQRL-HNTSRGKCMN-KKCRCYS | Leiurus quinquestriatus hebraeus |
| Iberiotoxin | QFTDVSCTGS-KECWSVCQRL-HNTSRGKCMN-KKCRCYS | Buthus tamulus |
| Noxiustoxin | TICINVKCTGQ-SCLRPCKDSL-GKSGKCKG-KDNCCSYP | Centruroides noxius |
| Margatoxin | TIINVKCTSP-KQCLPPCKAQ-FGQSAGAKCM-NGKCKCYPH | Centruroides margaritatus |
The sequence alignment reveals conserved cysteine residues that form the disulfide bridges essential for the structural integrity of these toxins. Furthermore, a conserved lysine (B10760008) residue, which is known to be a key determinant in the pore-blocking mechanism of these toxins, is also present in a similar position across these peptides wikipedia.org. Despite these similarities, subtle differences in the amino acid sequences account for the varying affinities and selectivities of these toxins for different subtypes of potassium channels.
Structural Biology of Kaliotoxin 1 37
Primary Structure Analysis
The foundational element of Kaliotoxin's architecture is its primary structure, the linear sequence of amino acids. This sequence is the blueprint that dictates the toxin's subsequent folding and ultimate three-dimensional conformation.
Amino Acid Sequence Elucidation and Variants
The amino acid sequence of Kaliotoxin (1-37) was first determined through purification and sequencing from the venom of Androctonus mauretanicus mauretanicus. nih.gov The primary structure consists of 37 amino acid residues. sigmaaldrich.com
The elucidated sequence for Kaliotoxin (1-37) is: Gly-Val-Glu-Ile-Asn-Val-Lys-Cys-Ser-Gly-Ser-Pro-Gln-Cys-Leu-Lys-Pro-Cys-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys-Met-Asn-Arg-Lys-Cys-His-Cys-Thr-Pro peptide.co.jppeptide.co.jp
Initially, KTX was identified and synthesized as a 37-amino acid peptide. sigmaaldrich.com Subsequent analysis revealed the existence of a 38-residue variant with an additional lysine (B10760008) at the C-terminus. sigmaaldrich.com However, the biological activities of the 37- and 38-amino acid forms have been reported to be very similar. sigmaaldrich.com This article maintains a strict focus on the 37-residue form.
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
|---|---|---|
| 1 | Glycine | G |
| 2 | Valine | V |
| 3 | Glutamic Acid | E |
| 4 | Isoleucine | I |
| 5 | Asparagine | N |
| 6 | Valine | V |
| 7 | Lysine | K |
| 8 | Cysteine | C |
| 9 | Serine | S |
| 10 | Glycine | G |
| 11 | Serine | S |
| 12 | Proline | P |
| 13 | Glutamine | Q |
| 14 | Cysteine | C |
| 15 | Leucine | L |
| 16 | Lysine | K |
| 17 | Proline | P |
| 18 | Cysteine | C |
| 19 | Lysine | K |
| 20 | Aspartic Acid | D |
| 21 | Alanine (B10760859) | A |
| 22 | Glycine | G |
| 23 | Methionine | M |
| 24 | Arginine | R |
| 25 | Phenylalanine | F |
| 26 | Glycine | G |
| 27 | Lysine | K |
| 28 | Cysteine | C |
| 29 | Methionine | M |
| 30 | Asparagine | N |
| 31 | Arginine | R |
| 32 | Lysine | K |
| 33 | Cysteine | C |
| 34 | Histidine | H |
| 35 | Cysteine | C |
| 36 | Threonine | T |
| 37 | Proline | P |
Post-Translational Modifications and their Influence on Structure
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can significantly influence its structure and function. mdpi.com While PTMs like glycosylation are known to occur in many proteins, including some toxins, and can affect their structural stability and biological activity, specific details on naturally occurring PTMs for Kaliotoxin (1-37) are not extensively documented in the reviewed literature. semanticscholar.orgresearchgate.net The stability of the toxin's tertiary structure is primarily attributed to its disulfide bridge framework. mdpi.com
Secondary and Tertiary Structure Determination
The linear amino acid chain of Kaliotoxin (1-37) folds into a complex and stable three-dimensional structure, which is crucial for its biological function. This structure is defined by its secondary and tertiary elements.
Alpha-Helical and Beta-Sheet Elements
A notable feature of Kaliotoxin's structure is the presence of two proline residues within the region that would typically form a longer alpha-helix. nih.gov This results in a shorter and distorted alpha-helix compared to homologous toxins like charybdotoxin (B568394). nih.govresearchgate.net The distortion includes a bend in the alpha-helix and the presence of a 3(10)-helix turn in the final three residues of this helical section. nih.gov
Disulfide Bridge Connectivity
The tertiary structure of Kaliotoxin (1-37) is stabilized by three intramolecular disulfide bridges. sigmaaldrich.com These covalent bonds form between the thiol groups of cysteine residues, creating a stable scaffold. The specific connectivity of these bridges has been determined to be:
Cys8–Cys28
Cys14–Cys33
Cys18–Cys35 peptide.co.jpscribd.com
This disulfide framework is paramount for maintaining the toxin's three-dimensional conformation and, consequently, its pharmacological activity. mdpi.com
Three-Dimensional Structure Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
The three-dimensional structure of Kaliotoxin (1-37) in solution has been determined primarily using nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net Both solution-state and solid-state NMR have been employed to provide high-resolution structural data. nih.govplos.org
NMR studies confirmed the presence of the α/β scaffold, consisting of an alpha-helix connected to a beta-sheet by the three disulfide bridges. nih.govresearchgate.net These analyses provided the distance and dihedral angle restraints necessary to calculate the precise arrangement of the atoms in the molecule. plos.org The resulting structure reveals a well-defined backbone and most side chains, with some flexibility at the N- and C-termini and in a loop region. plos.org
X-ray Crystallography Studies (e.g., Racemic Protein Crystallography)
The precise three-dimensional structure of Kaliotoxin (1-37) has been determined at atomic resolution using X-ray crystallography, a powerful technique for visualizing molecular structures. nih.govrsc.org A key innovation enabling this was the use of racemic protein crystallography. nih.govmdpi.com This method involves crystallizing an equimolar mixture of the naturally occurring L-protein and its mirror image, the D-protein, which was produced by total chemical synthesis. nih.gov
This racemic mixture of D- and L-Kaliotoxin crystallized in the centrosymmetric space group Pī, which facilitated the structure determination by direct methods. nih.govrsc.org The resulting crystal structure was solved to an exceptionally high resolution of 0.95 Å, providing a highly detailed and accurate model of the toxin's fold. nih.govrsc.org This level of precision allows for a definitive analysis of bond lengths, angles, and the positions of individual atoms within the protein.
Structural Dynamics and Conformational Flexibility
While crystallography provides a static snapshot, Kaliotoxin (1-37) is a dynamic molecule in solution. Its flexibility and internal motions are crucial for its function and have been investigated using computational techniques.
| Simulation Finding | Description | Reference |
| Backbone Stability | The overall fold of the polypeptide is maintained in water, with the α-helix and β-sheets showing stability. | nih.gov |
| Solvent Interaction | Simulations were performed with the polypeptide solvated in a box of approximately 4700 water molecules. | nih.gov |
| Simulation Duration | An early study analyzed a trajectory of 430 picoseconds. | nih.gov |
Analysis of Side Chain Conformation and Fluctuations
MD simulations reveal significant information about the conformation and flexibility of the amino acid side chains. nih.gov While the protein backbone remains relatively rigid, the side chains, particularly those on the surface, exhibit greater mobility. nih.gov Analysis of the conformational space sampled during simulations has highlighted the dynamic nature of specific residues. nih.gov For instance, NMR studies combined with structural analysis indicate that the folding of Kaliotoxin (1-37) modifies the accessibility of the conserved Lysine at position 27 (Lys27), a residue known to be critical for blocking the potassium channel pore. nih.govwikipedia.org The flexibility of this and surrounding side chains is believed to be essential for the toxin's ability to adapt and bind effectively to its channel target.
Electrostatic Potential and Dipole Moment Properties
The electrostatic properties of Kaliotoxin (1-37) are fundamental to its mechanism of action, guiding it toward the negatively charged vestibule of the potassium channel. The molecule has a significant positive charge and a notable dipole moment, which are key to its interaction with the channel. nih.govuni-ulm.de
| Property | Description | Significance | Reference |
| Electrostatic Potential | The molecule has an asymmetric charge distribution, creating a distinct positive potential. | Guides the toxin to the negatively charged channel vestibule. | nih.govuni-ulm.de |
| Dipole Moment | Possesses a significant and functionally relevant dipole moment. | Contributes to long-range steering and orientation for binding. | nih.govuni-ulm.de |
Molecular Mechanism of Action of Kaliotoxin 1 37
General Principles of Potassium Channel Blockade by Scorpion Toxins
Scorpion toxins that block potassium channels, including Kaliotoxin (1-37), generally function as pore blockers. mdpi.com These small peptides, typically 30-40 residues long, bind to the external vestibule of the channel and physically occlude the ion permeation pathway. mdpi.comelifesciences.org This blockade is often achieved by the insertion of a critical lysine (B10760008) residue from the toxin into the channel's selectivity filter, effectively plugging the pore. mdpi.comelifesciences.org This "functional dyad," consisting of a strategically positioned lysine and an aromatic amino acid, is a common feature among high-affinity potassium channel-blocking peptides. nih.gov The toxin's rigid structure, maintained by disulfide bonds, presents this key lysine residue to the outermost ion-binding site in the selectivity filter, preventing the passage of potassium ions. elifesciences.orgnih.gov
Specificity and Potency of KALIOTOXIN (1-37) on Target Channels
Kaliotoxin (1-37) exhibits a notable degree of selectivity and high potency for certain subtypes of potassium channels.
Voltage-Gated Potassium Channels (Kv1.1, Kv1.2, Kv1.3)
Kaliotoxin (1-37) is a potent inhibitor of Kv1.3 channels, with a reported dissociation constant (Kd) in the picomolar range (10 pM). nih.gov It also blocks Kv1.1 channels, but with a significantly lower affinity, in the nanomolar range. nih.govresearchgate.net This selectivity for Kv1.3 over Kv1.1 and Kv1.2 makes it a valuable tool for studying the specific functions of these channels. nih.gov A variant, Aam-KTX, demonstrated a preference for Kv1.3 (EC50 of 1.1 nM) and Kv1.2 (EC50 of 10.4 nM) while being ineffective against Kv1.1. researchgate.netnih.gov The high affinity of Kaliotoxin for Kv1.3 channels has led to its use in research on autoimmune diseases, as these channels are crucial for the function of effector memory T cells. nih.govwikipedia.org
Table 1: Potency of Kaliotoxin Analogs on Kv Channels
| Toxin | Channel | Potency (EC50/IC50) | Reference |
| Aam-KTX | Kv1.3 | 1.1 ± 0.02 nM | researchgate.net |
| Aam-KTX | Kv1.2 | 10.4 ± 1.5 nM | researchgate.net |
| MeKTx13-3 | Kv1.1 | ~2 nM | frontiersin.org |
| MeKTx13-3 | Kv1.3 | ~10 nM | frontiersin.org |
| MeKTx13-3 | Kv1.2 | ~100 nM | frontiersin.org |
Calcium-Activated Potassium Channels (BK Channels)
Kaliotoxin (1-37) is also a potent blocker of high-conductance calcium-activated potassium channels, often referred to as BK channels. wikipedia.orgresearchgate.net It interacts with these channels in a one-to-one stoichiometry with a dissociation constant (Kd) of approximately 20 nM. researchgate.netnih.gov The toxin acts exclusively on the outer face of the channel. researchgate.net The blockade of BK channels by Kaliotoxin (1-37) is not dependent on voltage. researchgate.net
Molecular Interaction Sites and Pore Blockade
The precise interaction between Kaliotoxin (1-37) and the potassium channel pore involves key amino acid residues on the toxin and their engagement with the channel's selectivity filter.
Interaction with the Channel Selectivity Filter
The blockade by Kaliotoxin (1-37) involves a direct interaction with the channel's selectivity filter, the narrowest part of the pore that determines which ions can pass through. mdpi.comwikipedia.org The toxin not only physically blocks the entrance but can also induce a conformational change in the selectivity filter. wikipedia.org The positively charged amino group of the critical lysine residue (Lys27) on the toxin competes with potassium ions for binding sites within the filter. elifesciences.org This interaction is so precise that the toxin fits into the channel's entryway in a "lock and key" manner. elifesciences.org Studies have shown that the presence of the toxin's lysine residue in the pore can displace potassium ions from their binding sites within the selectivity filter. elifesciences.orgnih.gov
Conformational Changes Induced in the Channel Upon Binding
High-resolution solid-state NMR spectroscopy has revealed that the high-affinity binding of Kaliotoxin to a chimeric KcsA-Kv1.3 potassium channel is not a rigid docking process. Instead, it is accompanied by significant structural rearrangements in both the toxin and the channel. nih.govderangedphysiology.com This structural flexibility is considered a crucial factor for the high specificity observed in the toxin-channel interaction. nih.gov
A key conformational change occurs in the outer vestibule and selectivity filter of the channel. pnas.orgresearchgate.net Studies on a Kv1.3–KcsA chimera demonstrated that the binding of Kaliotoxin induces a substantial shift in the position of the tyrosine residue at position 78 (equivalent to Y447 in human Kv1.3). pnas.org This movement is part of a broader rearrangement that leads to a narrowing of the outer selectivity filter. tandfonline.comnih.gov These induced conformational changes are thought to be structurally and functionally linked to the process of recovery from C-type inactivation, a slower form of channel gating. pnas.orgtandfonline.comnih.gov In the unbound, C-type inactivated state, the outer pore of Kv1.3 is widened, a conformation that reduces the binding affinity for Kaliotoxin. pnas.orgtandfonline.com The binding of the toxin appears to reverse this dilation, stabilizing a narrower, conducting-like conformation of the pore. tandfonline.comnih.gov
Extracellular Binding at the Outer Face of the Channel
Kaliotoxin (1-37) exerts its blocking effect from the extracellular side of the membrane. nih.govresearchgate.net Electrophysiological studies have conclusively shown that the toxin is effective only when applied to the outer face of the channel and has no effect when introduced to the intracellular side. nih.govresearchgate.net The toxin binds to the external vestibule of the potassium channel, physically obstructing the entrance to the ion conduction pore. researchgate.netscielo.br
Structure-function studies have implicated the C-terminal region of Kaliotoxin (1-37) as being critically involved in the interaction with the channel. nih.gov Specifically, the amino acid sequence from residues 26-32, which is highly conserved among related toxins, is thought to contain a binding subsite essential for the recognition of the potassium channel. nih.gov This region, along with a crucial lysine residue (Lys27) that physically plugs the pore, forms the primary interaction surface. nih.gov The accessibility of this lysine residue is modified by the unique structural features of Kaliotoxin (1-37), including a bent alpha-helix, which influences its specific binding properties. nih.gov
Kinetic Aspects of Channel Interaction
The interaction between Kaliotoxin (1-37) and potassium channels is characterized by its high affinity and specific kinetic profile, which varies depending on the type of channel.
Binding Affinity (Kd values) and Association/Dissociation Rates
The binding affinity of Kaliotoxin (1-37) is quantified by its equilibrium dissociation constant (Kd), which represents the concentration of toxin required to occupy 50% of the available channel binding sites at equilibrium. derangedphysiology.com A lower Kd value signifies a higher affinity. The affinity of Kaliotoxin (1-37) differs significantly among various potassium channel subtypes.
For high-conductance Ca2+-activated potassium channels (KCa or BK channels) in molluscan neurons, Kaliotoxin (1-37) exhibits a Kd in the nanomolar range, reported as 20 nM in one study and between 2-8 nM in another. nih.govresearchgate.netnih.govsartorius.com In contrast, its affinity for voltage-gated potassium (Kv) channels can be much higher. For the human Kv1.3 channel, Kaliotoxin is a highly potent blocker with a Kd value in the picomolar range. This contrasts with its weaker affinity for the Kv1.1 channel, which is in the nanomolar range.
Table 1: Binding Affinities of Kaliotoxin (1-37) for Various Potassium Channels
| Channel Type | Tissue/Organism Source | Binding Affinity (Kd) | Reference(s) |
| High-conductance KCa | Helix pomatia (Snail) Neurons | 20 nM | nih.govresearchgate.net |
| High-conductance KCa | Molluscan Neurons | 2-8 nM | nih.govsartorius.com |
Fast-Flicker Block and Persistent Channel Blockade Mechanisms
Single-channel recordings have revealed a complex, multi-step blocking mechanism for Kaliotoxin (1-37) on high-conductance KCa channels. nih.govresearchgate.net Upon application of the toxin to an excised, outside-out membrane patch, the channel activity initially displays a "fast-flicker" block. nih.govresearchgate.net This is characterized by very brief, rapid interruptions in ion flow, suggesting a rapid, reversible binding and unbinding of the toxin to the channel pore, or a rapid transition between a blocked and a partially blocked state.
This initial phase of fast-flickering is transient and is followed by a much more stable, persistent channel blockade . nih.govresearchgate.net In this persistent state, the channel remains closed for extended periods, indicative of the formation of a stable toxin-channel complex. This two-step mechanism suggests an initial, unstable interaction that quickly transitions to a more energetically favorable, high-affinity bound state, which aligns with the observed structural rearrangements upon binding.
Voltage Dependence of Blockade
The blocking action of Kaliotoxin (1-37) on high-conductance KCa channels has been found to be independent of the membrane voltage. nih.govresearchgate.net This means that the efficacy of the block is not significantly altered by changes in the membrane potential. nih.govresearchgate.net This lack of voltage dependence distinguishes it from some other potassium channel blockers, such as charybdotoxin (B568394), and provides further insight into its specific mechanism of action. It suggests that the binding site for Kaliotoxin (1-37) is located in a region of the channel's electric field that does not sense changes in the transmembrane voltage, or that the toxin's interaction does not involve the movement of a charged moiety deep into the pore in a voltage-dependent manner.
Structure Activity Relationship Sar Studies of Kaliotoxin 1 37
Impact of Amino Acid Substitutions and Modifications
The substitution and modification of key amino acid residues have been instrumental in understanding the molecular basis of Kaliotoxin's interaction with potassium channels.
The three-dimensional structure of Kaliotoxin (1-37) possesses the common α/β scaffold found in other scorpion toxins like charybdotoxin (B568394) (ChTX), which consists of an α-helix packed against a triple-stranded antiparallel β-sheet. nih.gov However, a significant distinguishing feature of KTX is the presence of two proline residues (Pro12 and Pro17) within the sequence that corresponds to the α-helical region in related toxins. nih.gov
Nuclear Magnetic Resonance (NMR) studies have revealed that these proline residues induce significant structural changes. nih.gov They cause the α-helix in KTX to be shorter and distorted compared to that of ChTX. nih.govnih.gov This distortion manifests as a noticeable bend in the helix and the formation of a 3(10) helix turn in the final three residues of this helical segment. nih.gov This structural perturbation is a key factor influencing the toxin's interaction with the channel pore and contributes to its unique selectivity profile compared to other toxins that lack these helix-disrupting residues. nih.govnih.gov
A critical residue for the pore-blocking activity of many scorpion toxins is a conserved lysine (B10760008), which corresponds to Lys27 in KTX. nih.govnih.gov This lysine residue is understood to physically occlude the ion conduction pathway of the potassium channel. Mutagenesis studies on homologous toxins have confirmed the essential role of this residue in channel blockade.
In KTX(1-37), the structural distortion caused by the proline residues directly impacts the accessibility and presentation of this crucial Lys27. nih.gov The bending of the α-helix and the altered packing of the molecule modify the position of Lys27 relative to other residues on the toxin's surface. nih.gov This change in folding alters how the toxin docks with the channel's outer vestibule, thereby influencing its binding affinity and functional selectivity. nih.gov While direct mutagenesis data on KTX(1-37) is limited in the provided search results, the structural data strongly implies that the accessibility of Lys27 is a primary determinant of its activity, a concept heavily supported by extensive mutagenesis on related toxins. nih.govnih.gov
Table 1: Key Residues in Kaliotoxin (1-37) and Their Functional Roles
| Residue/Region | Role | Structural Impact | Reference |
|---|---|---|---|
| Pro12, Pro17 | Structural Distortion | Induce a bend and shortening of the α-helix. | nih.gov |
| Lys27 | Channel Occlusion | The key pore-blocking residue; its accessibility is modified by the helix distortion. | nih.govnih.gov |
| Region 26-33 | Toxin-Channel Interaction | Implicated as a primary site for interaction with the channel. | researchgate.net |
Analysis of Truncated and Modified Peptides
The chemical synthesis of Kaliotoxin analogues and fragments has allowed for a detailed analysis of which parts of the peptide are essential for its biological function.
Initial studies involved the chemical synthesis of KTX(1-37) and its C-terminally amidated analogue, KTX(1-37)-amide. nih.gov Functional comparisons of these synthetic peptides revealed that both had comparable biological activities. nih.govresearchgate.net For instance, both peptides demonstrated the ability to block molluscan Ca²⁺-activated K⁺ (KCa) channels with similar dissociation constants (Kd) in the range of 2-8 nM. nih.gov It was later discovered that the native toxin actually contains an additional lysine residue at the C-terminus, making it a 38-residue peptide. nih.gov This 38-residue synthetic peptide was found to be identical to the natural toxin and also displayed a comparable level of activity. nih.gov
Table 2: Comparative Activity of Synthetic Kaliotoxin Analogues
| Peptide | Modification | Activity (Kd for molluscan KCa) | Reference |
|---|---|---|---|
| KTX(1-37) | Synthetic, free C-terminus | 2-8 nM | nih.gov |
| KTX(1-37)-amide | Synthetic, amidated C-terminus | 2-8 nM | nih.gov |
| Natural KTX (38 residues) | Extra C-terminal Lysine | 2-8 nM | nih.gov |
To pinpoint the specific regions of Kaliotoxin responsible for its activity, researchers synthesized and tested various truncated fragments of the peptide. nih.gov Studies on shorter peptides corresponding to the C-terminal region, such as KTX(25-32)-amide and KTX(27-37), showed that these fragments did not possess the KTX-like channel-blocking activity of the full-length peptide. nih.govnih.gov
However, these truncated peptides were not inert. They were able to compete with radiolabeled 125I-KTX for its binding site on rat brain synaptosomal membranes. nih.govnih.gov This finding indicates that while these fragments lack the components for a full, high-affinity block, they retain the ability to interact with the channel receptor. Their ability to compete for the binding site suggests they act as KTX antagonists. nih.govnih.gov These results demonstrate that the C-terminal region, which forms the β-sheet, is critically involved in the initial interaction with the channel receptor and that the sequence spanning residues 26-32 may constitute a low-affinity binding subsite essential for channel recognition. researchgate.netnih.gov
Table 3: Activity of Truncated Kaliotoxin Peptides
| Peptide Fragment | Activity | Implication | Reference |
|---|---|---|---|
| KTX(25-32)-amide | No blocking activity; competes for binding (antagonist). | Contains a low-affinity binding subsite for channel recognition. | nih.govnih.gov |
| KTX(27-37) | No blocking activity; competes for binding (antagonist). | The C-terminal region is involved in receptor interaction. | nih.gov |
Correlation of Structural Features with Functional Selectivity
The functional selectivity of Kaliotoxin is a direct consequence of its unique three-dimensional structure. Unlike some highly selective toxins, KTX exhibits activity against multiple potassium channel subtypes, including Kv1.1, Kv1.2, and Kv1.3, as well as high-conductance KCa channels. nih.govresearchgate.net
The structural basis for this selectivity profile lies in the features detailed above. The proline-induced distortion of the α-helix is a primary factor. nih.gov This bend alters the spatial presentation of the critical pore-occluding Lys27 residue and the surrounding surface that interacts with the channel's vestibule. nih.gov This unique topography distinguishes KTX from related toxins like charybdotoxin, which has a more linear helix, and contributes to its different pattern of channel affinities. nih.gov The conformation and amino acid composition of the C-terminal β-sheet region, shown to be crucial for binding, further refines this selectivity. nih.gov Therefore, the specific interplay between the distorted helical structure and the receptor-binding C-terminal region defines the distinct functional signature of Kaliotoxin. nih.govnih.gov
Disulfide Framework Patterns and Channel Target Specificity
The specific configuration of disulfide bridges in peptide toxins is a determining factor for their compact folding, molecular stability, and, consequently, their target selectivity and potency. nih.gov Scorpion toxins, including Kaliotoxin (1-37), demonstrate a distinct correlation between their disulfide framework pattern and their molecular target. nih.gov
Kaliotoxin (1-37) is a 37-residue peptide cross-linked by three disulfide bonds. researchgate.net The pairing of these bonds in synthetic Kaliotoxin corresponds to the Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35 pattern observed in homologous toxins like charybdotoxin (ChTX) and iberiotoxin (B31492) (IbTX). researchgate.net This conserved cysteine framework establishes the characteristic α/β scaffold, which consists of a short α-helix packed against a triple-stranded antiparallel β-sheet. nih.govnih.gov
| Disulfide Bond | Cysteine Residue Pair | Structural Significance |
| 1 | Cys7 - Cys28 | Contributes to the core α/β scaffold, linking the N-terminal strand to the C-terminal region. |
| 2 | Cys13 - Cys33 | Connects the β-sheet region to the C-terminal end of the α-helix, stabilizing the overall fold. |
| 3 | Cys17 - Cys35 | Links the turn between β-strands to the C-terminus, further rigidifying the peptide structure. |
Amino Acid Spacing and Molecular Target Recognition
While the disulfide framework provides the structural foundation, the specific spacing and identity of amino acid residues are crucial for determining the toxin's precise interaction with its molecular target. In Kaliotoxin (1-37), specific residues and sequences are directly implicated in its channel-blocking function.
A significant structural feature of Kaliotoxin (1-37) is the presence of two proline residues within its α-helical region. nih.gov This is a key difference from many homologous toxins and results in a shorter, distorted α-helix. nih.govresearchgate.net This structural perturbation, combined with an increased length of the extended structure preceding the helix, alters the three-dimensional positioning of the toxin's surface residues. nih.gov Specifically, this change in folding modifies the accessibility of the conserved Lysine at position 27 (Lys27), a residue known from mutation studies on charybdotoxin to be critically involved in blocking the channel pore. nih.govresearchgate.net
Furthermore, studies have highlighted the importance of the amino acid sequence from residue 26 to 32. This region is highly conserved among related toxins and is thought to contain a binding subsite essential for potassium channel recognition. researchgate.net Synthetic peptide fragments corresponding to this region, such as KTX(26-32)-amide, were unable to block the channel themselves but could compete with full-length Kaliotoxin for binding. This suggests they act as antagonists by occupying the binding site with low affinity, thereby preventing the high-affinity binding of the intact toxin. researchgate.net
| Key Residue/Sequence | Position(s) | Role in Molecular Recognition |
| Proline | Within the α-helix | Causes a distortion and shortening of the α-helix, which alters the overall tertiary structure. nih.gov |
| Lysine | 27 | A critical residue for channel blocking; its accessibility is modified by the proline-induced structural changes. nih.govresearchgate.net |
| Conserved Sequence | 26-32 | Contains a low-affinity binding subsite essential for initial potassium channel recognition. researchgate.net |
Biotechnological and Research Tool Applications of Kaliotoxin 1 37
Development as a Molecular Probe for Ion Channel Research
The inherent properties of scorpion toxins, such as their high specificity and ability to bind to non-fixed tissues, make them excellent candidates for molecular probes in ion channel research. mdpi.com Kaliotoxin (1-37), in particular, has been pivotal in advancing our understanding of potassium channels. nih.govresearchgate.net
Localization of Ion Channels in Cellular Models
Radioactively or fluorescently labeled versions of toxins like Kaliotoxin (1-37) are instrumental in determining the location of specific ion channel subtypes within cells. nih.govresearchgate.net These labeled probes allow for the visualization of ion channel distribution on the cell surface, revealing patterns such as banding and clustering. nih.gov This information is crucial for understanding the roles of different ion channels in various cellular processes and their connection to human diseases. nih.gov For example, such techniques can be used to investigate the up- or down-regulation of receptor subtypes in pathological states. nih.gov
Purification and Characterization of Novel Ion Channels
Kaliotoxin (1-37) and its analogs have been utilized in the purification and characterization of new ion channels. mdpi.comnih.gov By using radiolabeled Kaliotoxin (1-37) in competitive binding assays, researchers can identify and isolate novel ligands and, by extension, the channels to which they bind. researchgate.netnih.gov For instance, a new kaliotoxin-like peptide, KTX2, was isolated from Androctonus australis venom by tracking its ability to compete with radioiodinated KTX-(1-37) for binding sites on rat brain synaptosomes. nih.gov This approach led to the characterization of KTX2 and provided insights into the structural differences that affect binding affinity. nih.gov
The process often involves immobilizing a chimeric channel, such as KcsA-Kv1.3, which incorporates the binding site for Kaliotoxin, to screen for and characterize interacting peptides. acs.orgmdpi.com This has been instrumental in understanding the pharmacological profiles of different peptide toxins. acs.org
Discerning Ion Channel Isoform Selectivity
Kaliotoxin (1-37) has been a key player in dissecting the isoform selectivity of potassium channels. mdpi.comnih.gov While Kaliotoxin itself shows some level of promiscuity, its interactions with different Kv channel isoforms have been extensively studied to understand the structural basis of this selectivity. nih.govresearchgate.net For example, Kaliotoxin (KTX) inhibits Kv1.3 channels, which are important in T-cell activation, but it also blocks Kv1.1 and Kv1.2 channels, which can lead to undesirable side effects. nih.gov
Research has focused on understanding the structural differences between Kaliotoxin and more selective toxins to engineer new variants with improved specificity. nih.gov The three-dimensional structure of Kaliotoxin (1-37) revealed a distorted alpha-helix due to the presence of proline residues, which affects the accessibility of key residues involved in channel blocking and contributes to its selectivity profile. nih.gov The study of chimeric toxins, created by combining parts of different scorpion toxins, has further elucidated the roles of N- and C-terminal domains in determining isoform selectivity. nih.gov
Engineering of KALIOTOXIN-Based Ligands
The robust scaffold of scorpion toxins like Kaliotoxin (1-37) makes them ideal for bioengineering. mdpi.com This has led to the development of novel ligands with tailored properties for research and therapeutic applications. nih.gov
Design of Functional Probes and Reporter Toxins (e.g., Fluorescent Labels)
A significant area of development has been the creation of functional probes by attaching reporter molecules, such as fluorescent labels, to the Kaliotoxin scaffold. nih.govresearchgate.net These fluorescently labeled toxins serve as powerful tools for visualizing ion channels in living cells using techniques like confocal microscopy. nih.gov The design of these probes requires careful consideration of the attachment site to ensure that the toxin's binding affinity and specificity are not compromised. mdpi.com For example, mutations can be introduced at locations distant from the toxin's interactive surface to allow for the conjugation of fluorescent labels without disrupting function. mdpi.com
Table 1: Examples of Engineered Kaliotoxin-Based Probes
| Probe Type | Base Toxin | Modification | Application |
|---|---|---|---|
| Radiolabeled Probe | Kaliotoxin (1-37) | 125I-labeling | Localization and purification of potassium channels nih.gov |
| Fluorescent Probe | Kaliotoxin (1-37) | Attachment of fluorescent dyes | Visualization of ion channel distribution in cells nih.gov |
Creation of Conformationally Constrained Peptide Libraries
The structural framework of Kaliotoxin (1-37) has been used as a template for creating conformationally constrained peptide libraries. mdpi.com These libraries consist of a large number of peptide variants based on the stable scaffold of the toxin, but with randomized amino acid sequences in specific regions. nih.gov By displaying these libraries on phages, researchers can screen for new toxins with high affinity and selectivity for a specific ion channel target. nih.gov
This "scaffold-based/target-biased" strategy has been successful in generating novel ligands, such as mokatoxin-1, which is highly specific for the human Kv1.3 channel. nih.gov This approach overcomes the limitations of relying on naturally occurring toxins, which often lack the required target discrimination. nih.gov The creation of these libraries provides a powerful platform for developing new research tools and potential therapeutic agents. mdpi.comnih.gov The inherent stability of these constrained peptides makes them promising candidates for various applications. nih.govhelsinki.fi
Chimeric Toxin Design for Enhanced Specificity
Kaliotoxin (1-37) (KTX) has served as a valuable molecular scaffold in the field of protein engineering, particularly for the design of chimeric toxins with enhanced specificity for particular ion channel subtypes. nih.govnih.gov While natural KTX is a potent blocker of Kv1.3 channels, its utility can be limited by its cross-reactivity with other channels, such as Kv1.1 and Kv1.2, which can lead to undesirable side effects. nih.govpnas.org To overcome this lack of specificity, researchers have engineered chimeric molecules that combine the structural framework of KTX, or similar toxins, with the specific binding determinants from other peptides. nih.gov
The fundamental principle behind this strategy is that the α-KTx scaffold, to which KTX belongs, provides a stable and well-defined structure for presenting a new set of residues to the target channel. nih.gov These toxins physically occlude the ion conduction pore, and their binding affinity is highly sensitive to the amino acid residues on both the toxin and the channel's interacting surfaces. nih.gov
One notable approach involved the creation of a phage display library based on the α-KTx scaffold of 31 scorpion toxins, including KTX, that are known or predicted to bind to potassium channels. nih.gov This library was then used to select for variants with high affinity and specificity for the human Kv1.3 channel. nih.gov For example, a CTX-AgTx2 chimera was successfully constructed using the scaffold of chlorotoxin (B612392) (CTX) and incorporating three residues from the β-sheet of Agitoxin-2, which confers specificity for Kv1 channels. nih.gov This demonstrated that structural modifications could induce non-native inhibitory properties, opening exciting prospects for protein design. nih.gov
Another strategy involves creating chimeras between different scorpion toxins to understand how structural elements influence target selectivity. For instance, Noxiustoxin-Iberiotoxin (NTX-IbTx) chimeras were developed to investigate how the length of the peptide backbone and the configuration of the α/β turn affect selectivity between KCN isoforms. nih.gov These studies indicate that by tailoring the size and the geometric orientation of charge distribution, peptides can be designed to discriminate between channel subtypes based on the architecture of their vestibules. nih.gov
| Chimeric Toxin Example | Parent Scaffolds | Engineering Goal | Outcome | Reference |
| CTX-AgTx2 | Chlorotoxin (CTX), Agitoxin-2 (AgTx2) | Induce Kv1 specificity onto a CTX scaffold. | Successfully induced non-native inhibitory properties. | nih.gov |
| NTX-IbTx Chimeras | Noxiustoxin (NTX), Iberiotoxin (B31492) (IbTx) | Investigate how backbone length and α/β turn configuration affect isoform selectivity. | Showed that altering backbone length and turn geometry can discriminate between KCN isoforms. | nih.gov |
| KTX Phage Display | Kaliotoxin (KTX) and other α-KTx toxins | Generate a toxin specific for human Kv1.3 channels. | Feasible for selective sorting to create specific ligands. | nih.gov |
Investigation of Fundamental Biological Processes
Role in Neuronal Plasticity and Synaptic Transmission
Kaliotoxin (1-37) has been instrumental in elucidating the role of specific potassium channels in neuronal plasticity, the fundamental mechanism underlying learning and memory. researchgate.net Studies have shown that KTX can facilitate cognitive processes, specifically associative learning. researchgate.net The toxin's ability to block Kv1.1 and Kv1.3 channels has led to the suggestion that these channels are key players in regulating synaptic efficiency. researchgate.net
Research using KTX suggests that KTX-sensitive potassium channels are involved in the repolarization of the presynaptic action potential in hippocampal inhibitory neurons. researchgate.net By blocking these channels, KTX facilitates synaptic transmission. researchgate.net This mechanism is significant as the modulation of potassium channel activity is known to regulate cognitive processes in mammals. researchgate.net For instance, intracerebroventricular injection of KTX in rats at non-disruptive doses was found to improve learning in an odor-reward association task. researchgate.net
The influx of calcium through NMDA receptors is a critical event for inducing long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov In some neurons, this calcium influx also activates SK channels, which can depress the synaptic potential. nih.gov While not a direct modulator of SK channels, KTX's influence on presynaptic excitability highlights the complex interplay of different ion channels in shaping synaptic plasticity. The main cAMP-dependent signaling pathway, which is linked to synaptic plasticity in the hippocampus, involves the activation of the protein kinase A (PKA) molecular cascade. frontiersin.org KTX's ability to modulate presynaptic events adds another layer to our understanding of the intricate molecular machinery governing learning.
| Research Finding | Experimental Model | Effect of KTX | Implication for Neuronal Function | Reference |
| Olfactory Associative Learning | Rat (in vivo) | Improved learning and long-term retrieval of an odor-reward association. | Kv1.1 and Kv1.3 channels participate in regulating neurotransmitter release and synaptic efficiency during learning. | researchgate.net |
| Synaptic Transmission | Hippocampal Inhibitory Neurons (inferred) | Facilitation of synaptic transmission. | KTX-sensitive channels contribute to the repolarization of presynaptic action potentials. | researchgate.net |
Modulation of Cellular Excitability
Kaliotoxin (1-37) significantly impacts cellular excitability, primarily in neurons, by blocking specific potassium channels. ijbs.com Voltage-gated potassium (Kv) channels are crucial for setting the resting membrane potential and for the repolarization phase of the action potential, which terminates the electrical signal. ijbs.commdpi.com KTX targets and blocks Kv1.3 and calcium-activated potassium (KCa) channels. ijbs.comwikipedia.org
By blocking these channels, KTX prevents the efficient efflux of potassium ions, which is necessary for the membrane to repolarize after depolarization. ijbs.com This leads to a prolongation of the action potential and a state of neuronal hyperexcitability. ijbs.com This hyperexcitability results in the overactive firing of neurons. ijbs.com The ability of potassium channels to regulate membrane potential gives them a central role in governing various cellular processes that control excitability. researchgate.net The inactivation process of voltage-gated ion channels is a key determinant of signaling properties like the duration and frequency of action potentials. mdpi.com KTX's mechanism of physically blocking the channel entrance directly interferes with this fundamental process. wikipedia.org
| Channel Target | Effect of KTX Blockade | Consequence for Cellular Excitability | Reference |
| Kv1.3 Channels | Prevents K+ efflux | Prolongs action potential depolarization, leads to neuronal hyperexcitability. | ijbs.com |
| KCa Channels | Prevents K+ efflux | Contributes to neuronal hyperexcitability and overactive firing. | ijbs.com |
Insights into Cell Proliferation Mechanisms
The use of Kaliotoxin (1-37) as a research tool has provided significant insights into the mechanisms governing cell proliferation, particularly in the context of the immune system and neural progenitor cells. physiology.orgnih.gov K+ channels, including the KTX-sensitive channel Kv1.3, are important contributors to cell cycle progression. physiology.org
In T lymphocytes, Kv1.3 channels play a critical role. wikipedia.orgphysiology.org The activation of these channels leads to membrane hyperpolarization, which increases the driving force for calcium (Ca2+) influx. This Ca2+ signal is essential for gene transcription and subsequent T cell proliferation. physiology.org By blocking Kv1.3 channels, KTX can suppress T cell activation and proliferation, a finding that has been demonstrated to ameliorate experimental autoimmune encephalomyelitis. pnas.org
Furthermore, studies on neural progenitor cells (NPCs) have revealed that K+ channel activity influences their self-renewal. nih.gov In these cells, KTX was found to block approximately 50% of the total K+ currents, with an IC50 of 0.25 nM. nih.gov Transcripts and proteins for Kv1.3 were identified in these NPCs. nih.gov The selective blockage of Kv1.3 channels was shown to increase NPC proliferation, underscoring the regulatory role of these channels in the cell cycle. nih.gov This suggests that K+ channel modulators could potentially be used to activate endogenous NPCs. nih.gov The mechanism is thought to be related to the influence of K+ channels on the cell's membrane potential and volume, both of which are critical for cell cycle progression. physiology.org
| Cell Type | KTX-sensitive Channel | Effect of KTX/Blockade | Mechanism | Reference |
| T Lymphocytes | Kv1.3 | Suppresses activation and proliferation. | Blocks membrane hyperpolarization, reducing the driving force for Ca2+ influx required for proliferation signals. | pnas.orgphysiology.org |
| Neural Progenitor Cells (NPCs) | Kv1.3, Kv3.1 | Increased proliferation. | Blockage of specific K+ channels directly influences the cell cycle. | nih.gov |
Computational and Biophysical Methodologies in Kaliotoxin 1 37 Research
Advanced Structural Determination Techniques
The precise three-dimensional arrangement of atoms in Kaliotoxin (1-37) and its orientation when bound to a potassium channel are fundamental to its function. Several sophisticated biophysical methods have been employed to determine these structures with high resolution.
Multi-Dimensional NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the solution structure of Kaliotoxin (1-37). This technique provides insights into the protein's fold in a near-native, solvated state. The three-dimensional structure of Kaliotoxin (1-37) was first elucidated using this method, revealing a molecular architecture homologous to other scorpion toxins like charybdotoxin (B568394) and iberiotoxin (B31492). nih.gov
The determination of the solution structure of Kaliotoxin (1-37) relies on a suite of multi-dimensional NMR experiments. Two-dimensional Total Correlated Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly crucial. TOCSY establishes through-bond correlations between protons within the same amino acid residue, aiding in their assignment, while NOESY identifies through-space proximities between protons, providing the distance restraints necessary to calculate the three-dimensional fold of the peptide. plos.org
Table 1: Key Multi-Dimensional NMR Experiments for Kaliotoxin (1-37) Structure Determination
| NMR Experiment | Purpose | Information Gained |
| TOCSY | Identifies coupled proton spins within a residue. | Backbone and side-chain resonance assignments. |
| NOESY | Detects protons that are close in space (<5 Å). | Inter-proton distance restraints for structure calculation. |
| ¹H-¹⁵N HSQC | Correlates backbone amide protons with their directly bonded nitrogen atoms. | Backbone resonance assignments. |
| ¹H-¹³C HSQC | Correlates protons with their directly bonded carbon atoms. | Side-chain resonance assignments. |
These experiments, performed on isotopically labeled (¹³C, ¹⁵N) samples of the toxin, provide the necessary data for a detailed structural model. plos.org The resulting family of structures, deposited in the Protein Data Bank (PDB) under accession codes such as 1KTX and 2KTX, represents the dynamic nature of the toxin in solution. expasy.org
Solid-State NMR for Toxin-Channel Complexes
While solution NMR provides invaluable information about the toxin itself, understanding its interaction with an ion channel requires studying the complex. Solid-state NMR (ssNMR) spectroscopy has emerged as a powerful technique to investigate the structure of membrane proteins in a lipid environment, and it has been successfully applied to the Kaliotoxin-channel complex. nih.gov
A landmark study utilized high-resolution solid-state NMR to probe the interaction between Kaliotoxin and a chimeric potassium channel, KcsA-Kv1.3. acs.org This approach revealed that the binding is not a simple rigid-body docking event. Instead, significant conformational changes occur in both the toxin and the channel upon complex formation. acs.org This finding challenged the prevailing "lock-and-key" model and suggested that structural flexibility is an important element in the high-affinity binding of the toxin. acs.orgelifesciences.org The use of ssNMR provided direct experimental evidence for these induced-fit movements at the toxin-channel interface. nih.gov
Computational Modeling and Simulation
In conjunction with experimental techniques, computational methods provide a powerful lens to explore the intricacies of Kaliotoxin's interactions with its target ion channels. These in silico approaches allow for the visualization and analysis of molecular interactions at a level of detail that is often difficult to achieve experimentally.
Homology Modeling of KALIOTOXIN (1-37) and Ion Channel Targets
The experimental determination of membrane protein structures, such as those of potassium channels, remains a significant challenge. Homology modeling, a computational technique, allows for the construction of a three-dimensional model of a protein based on the experimentally determined structure of a homologous protein (a "template").
The structure of the human voltage-gated potassium channel Kv1.3, a key target of Kaliotoxin, has been modeled using the crystal structure of the bacterial potassium channel KcsA as a template. benthamopen.com The sequence identity between the pore regions of Kv1.3 and KcsA is high enough to allow for the generation of a reliable model. uni-ulm.de This process involves aligning the amino acid sequence of the target (Kv1.3) with the template (KcsA) and then building the three-dimensional structure of the target based on the template's coordinates. uni-ulm.de The resulting model of the Kv1.3 channel provides a structural framework for understanding how toxins like Kaliotoxin bind to and block the channel pore. benthamopen.com
Molecular Docking Analysis of Toxin-Channel Interactions
Once a structural model of the ion channel is available, molecular docking simulations can be used to predict the binding mode of Kaliotoxin. This computational technique explores the possible binding orientations of the toxin (the "ligand") within the binding site of the channel (the "receptor") and scores them based on their energetic favorability.
Docking studies of scorpion toxins with the modeled Kv1.3 channel have been performed to identify the key amino acid residues involved in the interaction. benthamopen.com These simulations can predict which residues on both the toxin and the channel form critical contacts, such as hydrogen bonds and electrostatic interactions. For instance, the positively charged lysine (B10760008) residue (Lys27) in many scorpion toxins is known to be a crucial "pore-plugging" residue, and docking simulations can help to visualize how this residue interacts with the selectivity filter of the potassium channel. uniprot.org By analyzing the docked complexes, researchers can gain insights into the molecular basis of toxin affinity and selectivity.
Table 2: Key Residues in Toxin-Channel Interactions Identified Through Computational Methods
| Toxin Residue | Channel Residue (Kv1.3) | Type of Interaction |
| Lys27 | Asp381 | Electrostatic |
| Arg24 | Asp370, Asp371 | Electrostatic |
| Met29 | Met390 | Hydrophobic |
| Phe25 | His399 | Aromatic |
These computational predictions, when combined with experimental data from techniques like site-directed mutagenesis, provide a comprehensive picture of the molecular determinants of Kaliotoxin's potent and specific blockade of potassium channels.
Molecular Dynamics (MD) Simulations of Free and Bound States
Molecular dynamics (MD) simulations are a cornerstone in the study of Kaliotoxin (1-37) (KTX), providing atomic-level insights into its structural dynamics both in its free, unbound state and when complexed with potassium channels. These computational methods have been instrumental in understanding the conformational changes that govern its binding affinity and specificity.
Brownian Dynamics (BD) Simulations for Binding Pathway Elucidation
Brownian dynamics (BD) simulations are a powerful computational tool used to investigate the diffusional association of KTX with its target potassium channels, thereby elucidating the binding pathways and the kinetics of the interaction. Unlike MD simulations that focus on atomic-level flexibility, BD simulations model the toxin and the channel as rigid or semi-rigid bodies, allowing for the simulation of much longer timescales and the observation of the entire binding process, from diffusion to the final bound state.
These simulations have been instrumental in understanding how long-range electrostatic interactions guide the positively charged KTX towards the negatively charged vestibule of the potassium channel. nih.gov The electrostatic potential of the toxin, with its cluster of basic residues, creates a strong steering field that significantly enhances the association rate. nih.gov
BD simulations can predict the association rate constants (k_on_) for the binding of KTX to its target channels, which can then be compared with experimental values obtained from functional assays. By systematically mutating key charged residues in the computational model of KTX, researchers can probe their individual contributions to the binding process and identify the critical residues that govern the initial recognition and subsequent docking of the toxin.
Furthermore, BD simulations can reveal the most probable binding orientations of KTX as it approaches the channel pore. researchgate.net This information is invaluable for understanding the structural basis of its blocking mechanism and for the rational design of KTX analogs with altered binding properties. The simulations often show that while there is a preferred orientation for high-affinity binding, the toxin can explore a range of orientations before settling into its final, stable conformation.
Functional and Binding Assays
Electrophysiological Techniques (Whole-Cell and Single-Channel Patch Clamp)
Electrophysiological techniques, particularly the whole-cell and single-channel patch-clamp methods, are fundamental for characterizing the functional effects of KTX on potassium channels. pressbooks.pub These techniques allow for the direct measurement of ion currents flowing through channels in the cell membrane, providing detailed information about the toxin's blocking potency and mechanism. plymsea.ac.ukuk.com
In the whole-cell patch-clamp configuration, a micropipette is used to form a tight seal with the cell membrane, and the membrane patch is then ruptured, allowing for electrical access to the entire cell. nih.gov This allows for the recording of the total potassium current from all the channels on the cell surface. nih.gov By applying KTX to the extracellular solution, researchers can measure the concentration-dependent inhibition of the potassium current and determine the toxin's IC₅₀ value, which is the concentration required to inhibit 50% of the current. Whole-cell recordings have been used to demonstrate the high affinity of KTX for Kv1.3 channels and its lower affinity for other channel subtypes like Kv1.1 and Kv1.2. pnas.org
The single-channel patch-clamp technique provides even more detailed information by isolating and recording the current from a single potassium channel. plymsea.ac.uk This allows for the direct observation of the channel's opening and closing events (gating) and how they are affected by KTX. Single-channel recordings have shown that KTX acts as a pore blocker, physically occluding the ion conduction pathway. pnas.org These experiments can also reveal the kinetics of the toxin-channel interaction, including the association (k_on_) and dissociation (k_off_) rate constants. For instance, studies on high-conductance Ca²⁺-activated K⁺ (KCa) channels have shown that KTX application leads to a transient period of rapid channel flickering followed by a long-lasting blockade. researchgate.net
Radioligand Binding Assays (e.g., ¹²⁵I-KTX competition assays)
Radioligand binding assays are a powerful biochemical tool used to quantify the binding of KTX to its target channels and to determine the affinity and specificity of this interaction. sygnaturediscovery.com These assays typically involve the use of a radiolabeled form of KTX, most commonly with iodine-125 (B85253) (¹²⁵I), to create ¹²⁵I-KTX.
In a typical competition binding assay , cell membranes or synaptosomes containing the potassium channels of interest are incubated with a fixed concentration of ¹²⁵I-KTX and varying concentrations of unlabeled KTX or other competing ligands. nih.gov The amount of ¹²⁵I-KTX bound to the channels is then measured. The unlabeled KTX competes with the radiolabeled toxin for the same binding site, so as the concentration of unlabeled KTX increases, the amount of bound ¹²⁵I-KTX decreases.
From the resulting competition curve, the IC₅₀ value of the unlabeled KTX can be determined, which is the concentration that displaces 50% of the bound ¹²⁵I-KTX. This value can then be used to calculate the equilibrium dissociation constant (K_d_), which is a measure of the toxin's binding affinity. These assays have been crucial for characterizing the high-affinity binding of KTX to Kv1.3 channels and for screening libraries of KTX analogs or other compounds for their ability to bind to these channels. science.govscience.gov For example, competition assays using rat brain synaptosomes have been used to compare the binding of KTX with other toxins like charybdotoxin and iberiotoxin. nih.govresearchgate.net
Mutagenesis Studies (e.g., Site-Directed Mutagenesis, Alanine (B10760859) Scanning)
Mutagenesis studies, particularly site-directed mutagenesis and alanine scanning, are indispensable for identifying the specific amino acid residues in KTX that are critical for its binding to and blocking of potassium channels. wikipedia.org These techniques involve systematically replacing one or more amino acids in the KTX sequence and then evaluating the functional consequences of these mutations.
Site-directed mutagenesis allows for the substitution of a specific amino acid with another. This technique has been used to probe the role of key residues in KTX. For example, by mutating the lysine residue at position 27, which is highly conserved among scorpion toxins, researchers have confirmed its crucial role as a pore-occluding residue that inserts into the ion conduction pathway of the channel. pnas.org
Alanine scanning is a systematic approach where individual amino acid residues are replaced one by one with alanine. wikipedia.org Alanine is chosen because its small, non-polar side chain generally does not introduce significant structural perturbations, allowing for the assessment of the functional contribution of the original amino acid's side chain. wikipedia.org Alanine scanning mutagenesis of KTX has been instrumental in creating a functional map of its molecular surface, identifying a cluster of residues on its β-sheet face that are critical for high-affinity binding to Kv1.3 channels. researchgate.net These studies have revealed that the interaction is not solely dependent on the pore-inserting lysine but also involves a network of electrostatic and hydrophobic interactions between the toxin and the channel vestibule. The findings from these mutagenesis studies are often correlated with computational models to provide a detailed picture of the toxin-channel interface. researchgate.net
Analytical Chemistry Techniques
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and analysis of synthetic or recombinantly expressed KTX. Reversed-phase HPLC is commonly used to separate the correctly folded and oxidized toxin from impurities and incorrectly folded isomers, yielding a highly pure product for subsequent biological and structural studies. uni-ulm.de
Mass Spectrometry (MS) , often using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight), is essential for verifying the molecular weight of the synthesized or purified KTX. uni-ulm.de This confirms that the correct amino acid sequence has been produced and that any post-translational modifications, if expected, are present.
Amino Acid Analysis is used to determine the amino acid composition of the purified peptide, providing further confirmation of its identity. uni-ulm.de This involves hydrolyzing the peptide into its constituent amino acids and then quantifying each one.
Edman Degradation is a method for sequencing the amino acid chain from the N-terminus, which can be used to confirm the primary structure of the purified toxin. science.gov
Circular Dichroism (CD) Spectroscopy is employed to assess the secondary structure content of KTX in solution. uni-ulm.de The CD spectrum can provide information on the proportions of α-helix, β-sheet, and random coil in the toxin's structure and can be used to monitor its folding and stability under different conditions. uni-ulm.de
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the three-dimensional structure of KTX in solution. sb-peptide.com Through various NMR experiments, it is possible to assign the resonances of all the protons and other nuclei in the molecule and to calculate a set of distance and dihedral angle restraints that are used to generate a high-resolution structural model.
Amino Acid Sequencing
The determination of the primary structure, or amino acid sequence, of Kaliotoxin (1-37) is a fundamental step in its characterization. This process reveals the linear arrangement of amino acid residues that constitute the polypeptide chain.
Initial studies on Kaliotoxin involved its chemical synthesis to verify its structure and function. nih.gov During this research, a re-examination of the natural toxin's sequence revealed that it is composed of 38 amino acid residues, not 37 as initially thought, with an additional lysine residue at the C-terminal end. nih.gov However, the truncated 37-residue version, known as Kaliotoxin (1-37), has been a primary subject of structural and functional studies. nih.govnih.govnih.gov The sequencing of related toxins, such as KTX3 from Buthus occitanus tunetanus, has also been accomplished through a combination of amino-acid analysis and sequencing techniques. nih.gov
Table 1: Amino Acid Sequence of Kaliotoxin (1-37) The primary structure of Kaliotoxin (1-37) is presented below.
| 1 | Gly | 2 | Phe | 3 | Pro | 4 | Ile | 5 | Asp |
| 11 | Phe | 12 | Thr | 13 | Thr | 14 | Cys | 15 | Ala |
| 21 | Pro | 22 | Asn | 23 | Val | 24 | Pro | 25 | Asp |
| 31 | Gly | 32 | Arg | 33 | Cys | 34 | Met | 35 | Gly |
This table represents the 37-amino acid sequence of Kaliotoxin. A 38-residue version with an additional C-terminal Lysine has also been identified. nih.gov
Mass Spectrometry (e.g., MALDI-TOF) for Venom Component Analysis
Mass spectrometry (MS) is a powerful analytical technique that has revolutionized toxin research by enabling rapid mass analysis and identification of peptides from minimal sample amounts. mdpi.com Among various MS methods, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of complex biological mixtures like scorpion venom. mdpi.comnih.gov
The application of MALDI-TOF MS in scorpion venom research allows for the rapid generation of a "mass fingerprint" or a detailed profile of the peptides and proteins present in the crude venom. nih.govresearchgate.nettums.ac.ir This technique is instrumental in the initial stages of toxin discovery, providing precise molecular mass measurements of the numerous components. nih.govscielo.br For instance, an offline MALDI-TOF/MS analysis of Androctonus mauretanicus mauretanicus venom identified between 70 and 80 different compounds, primarily ranging from 3,000 to 8,000 Da. researchgate.net This mass range encompasses toxins like Kaliotoxin.
While specific MALDI-TOF data for Kaliotoxin (1-37) from its native source is detailed in broader venom analyses, the molecular mass of a closely related lepidopteran-selective toxin from Mesobuthus tamulus venom, which also has 37 amino acids and four disulfide bridges, was determined to be 3856.7 Da by Electrospray Ionization Mass Spectrometry (ESI-MS). scispace.com The use of mass spectrometry was also critical in defining KTX3, a new Kaliotoxin analog, as a 37-amino acid peptide. nih.gov The precision of MS helps differentiate between closely related toxins and identify novel ones, guiding subsequent purification and sequencing efforts. nih.govnih.gov
Table 2: Illustrative Mass Spectrometry Data for Scorpion Toxins This table provides examples of molecular masses of various scorpion toxins determined by mass spectrometry, illustrating the utility of the technique in venom analysis.
| Toxin Name/Identifier | Source Scorpion | Molecular Mass (Da) | Mass Spectrometry Method |
| Ts19 Frag-I | Tityus serrulatus | 6,570.0 | MALDI-TOF |
| Ts19 Frag-II | Tityus serrulatus | 6,683.2 | MALDI-TOF |
| ButaIT | Mesobuthus tamulus | 3,856.7 | ESI-MS |
| KTX3 | Buthus occitanus tunetanus | Undisclosed in abstract, defined as 37-AA peptide via MS | Mass Spectroscopy |
Data sourced from references nih.govscielo.brscispace.com. This table is illustrative of the application of mass spectrometry in characterizing scorpion toxins.
Comparative Toxinology and Evolutionary Insights of Kaliotoxin 1 37
Comparative Analysis with Homologous Scorpion Toxins
Kaliotoxin (KTX), a 37-amino acid peptide originally isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus, is a member of the α-KTx family of scorpion toxins, which are known for their ability to block potassium channels. smartox-biotech.comnih.gov Structurally and functionally, KTX shares homology with other well-characterized scorpion toxins, most notably Charybdotoxin (B568394) (ChTX) and Iberiotoxin (B31492) (IbTX). smartox-biotech.comnih.gov
KTX exhibits approximately 44% sequence homology with both ChTX and IbTX. smartox-biotech.com Despite this similarity, there are key structural differences that influence their respective selectivities for different potassium channel subtypes. The three-dimensional structure of KTX, determined by NMR, reveals the conserved α/β scaffold, consisting of an α-helix packed against a three-stranded antiparallel β-sheet, which is characteristic of this toxin family. nih.govmdpi.com However, a notable distinction in KTX is the presence of two proline residues within the α-helical region. This feature results in a shorter and more distorted α-helix compared to that of ChTX and IbTX. nih.gov This structural alteration, along with an extended structure preceding the helix, modifies the accessibility of key residues, such as the conserved Lys27, which is known to be crucial for channel blocking. nih.gov
Table 1: Comparative Analysis of Kaliotoxin (1-37) and Homologous Toxins
| Feature | Kaliotoxin (1-37) | Charybdotoxin | Iberiotoxin |
|---|---|---|---|
| Source Organism | Androctonus mauretanicus mauretanicus | Leiurus quinquestriatus hebraeus | Buthus tamulus |
| Amino Acid Length | 37 | 37 | 37 |
| Sequence Homology to KTX | 100% | ~44% | ~44% |
| Key Structural Feature | Shorter, distorted α-helix due to two proline residues | Standard α-helix | Standard α-helix |
| Primary Channel Targets | Kv1.1, Kv1.3, BK channels | BK channels, some Kv channels | Highly selective for BK channels |
| Disulfide Bridges | 3 (Cys8-Cys28, Cys14-Cys33, Cys18-Cys35) | 3 | 3 |
Discovery and Characterization of KALIOTOXIN-Like Peptides (e.g., KTX2, KTX3)
The Kaliotoxin family has been expanded through the discovery and characterization of several related peptides, including KTX2 and KTX3. These variants were identified and isolated based on their ability to compete with radiolabeled KTX for binding to its receptors on rat brain synaptosomes. researchgate.net
KTX2 was isolated from the venom of the scorpion Androctonus australis. It is a 37-amino acid peptide that shares a 76% sequence identity with KTX. researchgate.net Similarly, KTX3 was purified from the venom of Buthus occitanus tunetanus and is also a 37-residue peptide with 76% identity to KTX. nih.gov
Sequence Divergence and Functional Implications
The primary differences in the amino acid sequences of KTX, KTX2, and KTX3 are concentrated in the N-terminal region and at specific positions within the sequence that are implicated in channel recognition, notably positions 31 and 34. researchgate.netnih.gov These variations in the primary structure have significant functional consequences, particularly affecting the toxins' affinity for their target channels. The divergence in these key regions likely alters the electrostatic surface and steric compatibility of the toxins with the channel pore, leading to differences in their blocking potency. nih.gov
Differential Receptor Recognition of KTX Variants
The sequence divergence among KTX variants directly translates to differences in their receptor binding affinities. KTX2 exhibits a five-fold decrease in its ability to block molluscan Ca2+-activated K+ channels compared to KTX, with a dissociation constant (Kd) of 135 nM. researchgate.net Its binding affinity to rat brain synaptosomes is also reduced, with an IC50 of 50 pM. researchgate.net Similarly, KTX3 shows a five-fold lower binding affinity for rat brain synaptosomes (IC50 = 50 pM) when compared to the higher affinity of KTX. nih.gov These findings underscore how minor changes in the amino acid sequence can significantly impact the interaction between the toxin and its molecular target. Interestingly, specific antibodies raised against KTX(1-37) were unable to recognize KTX2 or KTX3, further highlighting the structural differences arising from the sequence variations. researchgate.netnih.gov
Table 2: Sequence Alignment of KTX, KTX2, and KTX3
| Toxin | Sequence |
|---|---|
| KTX | GVEINVKCSGSPQCLKPCKDAGMRFGKCMNRKCHCTP |
| KTX2 | GVPINVKCSGSPQCLKPCKDAGMRFGKCMDRKCHCTP |
| KTX3 | GVPINVKCSGSPQCLKPCKDAGMRFGKCMDRKCHCTP |
Note: Amino acid differences are highlighted in bold.
Evolutionary Conservation of the Alpha/Beta Fold in Toxin Families
The cysteine-stabilized α/β (CSα/β) fold, which is characteristic of Kaliotoxin and its homologs, is a remarkably conserved structural motif found across numerous scorpion toxin families that target potassium channels. oup.comnih.gov This fold, consisting of an α-helix connected to a β-sheet and stabilized by a network of disulfide bonds, provides a stable scaffold upon which functional diversity can evolve. oup.com The conservation of this fold suggests a common evolutionary origin for these toxins. plos.org It is believed that these toxins have evolved from ancestral genes with non-toxic functions. mdpi.com
Precursor Analysis and Biosynthetic Pathways
The biosynthesis of scorpion toxins like Kaliotoxin involves the production of a precursor protein that undergoes post-translational modifications to yield the mature, active toxin. oup.comportlandpress.com
cDNA Amplification and Precursor Sequence Determination
Studies on the biosynthesis of KTX-like peptides have provided insights into their precursor structures. For instance, the cDNA encoding the precursor of KTX2 was amplified from a cDNA library of the Androctonus australis venom gland. researchgate.net The analysis of the 370-base pair cDNA revealed that it encodes a precursor protein consisting of a presumed signal peptide of 22 residues followed by the 37-amino acid sequence of the mature KTX2 peptide. researchgate.net This precursor structure, with a signal peptide preceding the mature toxin sequence, is a common feature in the biosynthesis of many scorpion toxins and is essential for directing the nascent peptide to the secretory pathway. portlandpress.com While a specific cDNA for the KTX precursor from Androctonus mauretanicus mauretanicus has not been explicitly detailed in the provided context, the analysis of the KTX2 precursor provides a valuable model for understanding the general biosynthetic pathway of the Kaliotoxin family.
Venom Gland Transcriptome Analysis
Venom gland transcriptome analysis, often termed "venomics," has become an indispensable tool for understanding the molecular diversity and evolution of scorpion toxins. researchgate.net By sequencing the messenger RNA (mRNA) transcripts present in the venom glands, researchers can create a snapshot of all the genes being actively expressed to produce venom components. plos.org This approach provides a comprehensive inventory of toxins, including those present in minute quantities, and offers profound insights into the evolutionary dynamics that shape the venom arsenal (B13267) of scorpions. researchgate.netscirp.org
Transcriptomic studies have revealed that scorpion venom is a far more complex cocktail than previously understood from proteomics alone. researchgate.net Analysis of venom glands from numerous scorpion species has resulted in tens of thousands of assigned expressed sequence tags (ESTs). researchgate.net These transcripts primarily code for a wide array of neurotoxins, antimicrobial peptides (AMPs), enzymes, and various other proteins and peptides. researchgate.netplos.org The application of transcriptomics has been crucial in identifying novel toxin families and understanding the genetic mechanisms underlying venom diversity. researchgate.net
Comparative transcriptome analysis between different scorpion species, and even between different populations of the same species, has highlighted the remarkable plasticity of venom composition. nih.gov For instance, comparisons between scorpions of the Buthidae and non-Buthidae families show significant differences in venom constituents. Non-Buthidae venoms often feature a higher proportion of potassium channel toxins (KTxs), calcins, and antimicrobial peptides, whereas Buthidae venoms tend to be rich in sodium channel-specific toxins. plos.org A study on Lychas mucronatus from two different geographical regions revealed substantial diversity in the primary structure and abundance of venom peptides, suggesting that scorpions adapt to new environments by modifying their venom arsenal. nih.gov
This transcriptomic data provides a foundation for understanding the evolutionary trajectory of specific toxins like Kaliotoxin. Kaliotoxin is a member of the α-KTx subfamily, a group of toxins that, along with β-KTxs and others, are considered ancient components of scorpion venom. capes.gov.br Phylogenetic analysis based on transcriptomic data suggests that genes for toxins like the α-KTxs were likely recruited into the venom proteome before the evolutionary split between major scorpion families such as Buthidae and Euscorpiidae. capes.gov.br Following this initial recruitment, these toxin genes underwent multiple duplication events, leading to the vast diversity of KTxs seen today. capes.gov.br
The relative expression levels of different toxin families, quantifiable through transcriptome analysis, underscore their ecological importance. In many species, KTxs represent a significant portion of the total venom gland transcripts. For example, in the Brazilian scorpion Tityus serrulatus, KTxs accounted for approximately 8% of the total transcripts, indicating their crucial role in prey subjugation or defense. scirp.org Similarly, in the venom gland transcriptome of the scorpion Liocheles australasiae, potassium channel toxin-like peptides were the most diverse category identified. researchgate.net
The table below summarizes findings from the transcriptomic analysis of several scorpion species, illustrating the diversity of potassium channel toxins and other peptide families.
| Scorpion Species | Toxin Families Identified via Transcriptomics | Key Findings/Insights | Reference(s) |
| Urodacus yaschenkoi | α-KTxs, β-KTxs, Calcins, Antimicrobial peptides, Sodium-channel toxins | Identified 17 sequences similar to known KTx toxins, with 13 belonging to the α-KTx-6 subfamily. | plos.org |
| Tityus serrulatus | KTxs, NaTxs, Pape peptides, Metalloproteases, Anionic peptides, AMPs | KTx transcripts represented ~8% of the total; Pape peptides (related to AMPs) were highly expressed at 8.5%. | scirp.org |
| Lychas mucronatus | 16 known types of venom peptides and proteins, 19 atypical venom molecules | Comparative analysis of two populations showed high intraspecific diversity in venom components. | nih.gov |
| Androctonus bicolor | Kunitz-type toxins, Astakine-like peptides, NaTx-like, KTx-like | Kunitz-type toxin transcripts accounted for 4.80% of the venom peptide transcriptome. | researchgate.net |
| Superstitionia donensis | κ-KTxs, Calcins, Scorpines, La1-like peptides | Provided insight into the venom of a lesser-studied scorpion family; identified 135 transcripts for venom components. | nih.gov |
Evolutionary insights derived from this data are significant. The diversity of KTxs is not just a matter of sequence variation but also involves different structural scaffolds. plos.orgresearchgate.net While most KTxs, including the α-KTx family of Kaliotoxin, possess a conserved Cysteine-Stabilized α/β (CSα/β) fold, transcriptomics has helped identify other families, like κ-KTxs and the novel δ-KTxs, which have entirely different structures (CSα/α and Kunitz-type folds, respectively). plos.orgnih.gov This suggests that scorpion potassium channel toxins have evolved from at least three different ancestral proteins, a clear case of convergent evolution where different protein scaffolds were recruited to perform a similar function—modulating potassium channels. plos.orgresearchgate.net
The table below details the relative abundance of major transcript categories from a transcriptome analysis of the scorpion Androctonus bicolor, providing a quantitative look at venom gland expression.
| Transcript Category | Percentage of Total Venom Peptide Transcripts |
| NaTx-like peptides | 25.92% |
| KTx-like peptides | 1.92% |
| Kunitz-type toxins | 4.80% |
| BPP-like peptides | 1.92% |
| Calcine-like peptides | 2.88% |
| Defensin-like peptides | 0.96% |
| Astakine-like peptides | 0.96% |
| Other/Uncharacterized | 60.64% |
| Data derived from the venom peptide transcriptome of Androctonus bicolor. researchgate.net |
Future Research Directions and Unexplored Avenues for Kaliotoxin 1 37 Studies
Elucidation of Novel Binding Partners beyond Canonical Ion Channels
While the interaction of Kaliotoxin (1-37) with potassium channels is well-documented, the vast complexity of scorpion venoms suggests that its activity may not be exclusively limited to these targets. nih.govnih.gov Scorpion venoms are rich cocktails of diverse bioactive molecules, including peptides with antimicrobial, antitumoral, and immunomodulatory properties, indicating that their components can interact with a wide range of biological targets beyond ion channels. mdpi.comnevsehir.edu.tr
Future research should focus on systematically screening for novel binding partners of Kaliotoxin (1-37). Methodologies such as affinity chromatography, yeast two-hybrid screening, and pull-down assays using labeled Kaliotoxin (1-37) against various cell and tissue lysates could identify previously unknown interacting proteins. For instance, some scorpion venom peptides have been shown to interact with intracellular targets like ryanodine (B192298) receptors, a class of intracellular calcium channels. nih.govnih.gov Others may function as protease inhibitors or modulators of cellular signaling pathways. mdpi.com Identifying such non-canonical partners would not only broaden our understanding of Kaliotoxin's pharmacology but could also reveal new physiological roles for its targets and open up entirely new therapeutic avenues.
Advanced Structural Characterization of Toxin-Channel Complexes
A precise understanding of the molecular interactions between Kaliotoxin (1-37) and its target channels is fundamental for rational drug design. While early structural studies using Nuclear Magnetic Resonance (NMR) provided valuable insights into the toxin's three-dimensional fold nih.govrcsb.org, higher-resolution techniques are needed to visualize the dynamic interplay at the toxin-channel interface.
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary tool for determining the structures of large protein complexes, including ion channels bound to their toxin modulators. escholarship.orgresearchgate.net Recent cryo-EM studies have successfully revealed the binding modes of other scorpion toxins to sodium and ryanodine receptor channels, providing unprecedented detail of the interaction surfaces. nih.govnih.govresearchgate.net Applying cryo-EM to Kaliotoxin (1-37) in complex with its primary targets, such as Kv1.3, would illuminate the precise orientation of the toxin in the channel's outer vestibule and identify the key residues involved in binding. This structural information is critical for understanding its selectivity and for engineering derivatives with enhanced properties. tandfonline.com Furthermore, advanced techniques like solid-state NMR could probe conformational changes induced by toxin binding, which may be missed by other methods. elifesciences.org The use of racemic protein crystallography, which has been successfully applied to Kaliotoxin, can yield atomic-resolution structures, providing a solid basis for further study. researchgate.net
| Technique | Application in Toxin-Channel Research | Potential Insights for Kaliotoxin (1-37) |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure determination of large membrane protein complexes. researchgate.nettandfonline.com | Precise visualization of the Kaliotoxin (1-37)-Kv1.3 complex; identification of key interacting residues. escholarship.org |
| X-Ray Crystallography | Atomic-resolution structure of toxins and channel domains. researchgate.netmdpi.com | Detailed structural information of Kaliotoxin (1-37) variants; can be enhanced by using racemic mixtures. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Determination of 3D structures in solution; analysis of toxin dynamics. rcsb.orgmdpi.com | Understanding the solution conformation and flexibility of Kaliotoxin (1-37) and its derivatives. nih.gov |
| Solid-State NMR (ssNMR) | Studying toxin-channel interactions within a membrane environment. tandfonline.comelifesciences.org | Revealing subtle, toxin-induced conformational changes in the ion channel structure. tandfonline.comelifesciences.org |
Development of Next-Generation KALIOTOXIN (1-37) Derivatives with Tailored Specificity
The native Kaliotoxin (1-37) peptide, while potent, exhibits activity across multiple Kv channel subtypes, which can lead to undesirable side effects in therapeutic applications. nih.gov A significant future direction is the engineering of next-generation derivatives with tailored specificity for a single channel subtype, such as Kv1.3, a key target in autoimmune diseases. nih.govresearchgate.net
Several powerful strategies can be employed for this purpose:
Scaffold-Based Phage Display: This technique involves creating vast libraries of toxin variants based on the Kaliotoxin (1-37) structural scaffold and selecting for mutants with high affinity and specificity for the desired target. nih.govpnas.org This approach has successfully generated highly selective synthetic toxins, such as Mokatoxin-1, which is specific for Kv1.3. nih.gov
Chimeric Toxin Engineering: By combining domains or key residues from different scorpion toxins, it is possible to create chimeric peptides with novel selectivity profiles. mdpi.comnih.gov For example, swapping functional domains between Kaliotoxin (1-37) and a highly selective but less potent toxin could yield a derivative with both high potency and specificity. nih.gov
Computational Modeling and Alanine (B10760859) Scanning: With high-resolution structural data, computational docking simulations can predict the impact of specific mutations. biorxiv.org This can be combined with systematic mutagenesis, such as alanine scanning, to experimentally validate the roles of individual amino acids in binding and selectivity, guiding the rational design of improved analogs. mdpi.com
The goal is to create derivatives that retain the potent blocking activity of the parent molecule while eliminating off-target effects, thereby producing safer and more effective therapeutic candidates.
Integration of Omics Data for Comprehensive Understanding of Venom Composition and Toxin Function
Kaliotoxin (1-37) is just one of hundreds of components within the venom of Androctonus mauretanicus. mdpi.comresearchgate.net A comprehensive understanding of this complex chemical arsenal (B13267) is crucial for contextualizing the function of individual toxins. The fields of venomics, which integrates proteomics and transcriptomics, provide a powerful framework for this exploration. tandfonline.commdpi.com
By sequencing the mRNA from the scorpion's venom glands (transcriptomics) and analyzing the protein components of the venom using mass spectrometry (proteomics), researchers can create a complete catalog of the venom's contents. mdpi.comresearchgate.netnih.gov This integrated approach offers several benefits for future Kaliotoxin (1-37) research:
Discovery of Novel Analogs: Omics analyses can identify novel, naturally occurring variants of Kaliotoxin that may possess different selectivity profiles or enhanced stability. nih.govmdpi.com
Understanding Synergistic Effects: Venom toxins often act synergistically. Analyzing the complete venom composition can reveal potential partnerships between Kaliotoxin (1-37) and other venom components, leading to a more holistic understanding of its function during envenomation.
Functional Prediction: By identifying conserved protein families and motifs within the venom, researchers can make educated predictions about the functions of newly discovered peptides, including those structurally related to Kaliotoxin (1-37). mdpi.comresearchgate.net
Proteomic studies have already identified hundreds of distinct molecular masses in the venom of Androctonus mauretanicus, highlighting the immense and largely untapped molecular diversity available for discovery. mdpi.comresearchgate.netresearchgate.net
| Omics Technology | Description | Relevance to Kaliotoxin (1-37) Research |
| Transcriptomics | High-throughput sequencing of mRNA from venom glands to identify all expressed toxin-encoding genes. researchgate.netmdpi.com | Reveals the genetic blueprint for Kaliotoxin (1-37) and its potential isoforms and related peptides. nih.gov |
| Proteomics | Mass spectrometry-based analysis of the venom to identify and quantify all protein and peptide components. mdpi.comresearchgate.net | Provides a direct inventory of the final toxin products in the venom, including post-translationally modified forms of Kaliotoxin. |
| Venomics | The integration of transcriptomic, proteomic, and functional data to create a comprehensive profile of a venom. tandfonline.com | Contextualizes the role of Kaliotoxin (1-37) within its native venom and accelerates the discovery of new bioactive peptides. mdpi.com |
Exploration of Unconventional Biotechnological Exploitations of KALIOTOXIN (1-37) Frameworks
The rigid, stable, and functionally potent scaffold of Kaliotoxin (1-37) makes it an attractive framework for various biotechnological applications beyond direct ion channel modulation. nih.gov Future research should explore these unconventional avenues:
Drug Delivery Vehicles: The ability of some scorpion toxins to penetrate cell membranes could be harnessed. nih.govnih.gov By attaching therapeutic cargo to a modified, non-toxic Kaliotoxin (1-37) scaffold, it may be possible to deliver drugs to intracellular targets that are otherwise difficult to reach.
Bioinsecticides: Many scorpion toxins are potent insectotoxins. scielo.br Engineering the Kaliotoxin (1-37) scaffold to enhance its specificity for insect ion channels could lead to the development of novel, biodegradable insecticides, potentially expressed in plants or baculoviruses to protect crops. scielo.br
Development of Novel Therapeutics: The core structure of Kaliotoxin (1-37) could be used as a starting point to design peptides with entirely new functions. For example, the scaffold could be engineered to target other receptors, enzymes, or even pathogens, leveraging its inherent stability and low immunogenicity. mdpi.comnih.gov Research has shown that scorpion venoms contain compounds with potential as antimicrobial and anticancer agents, suggesting that their structural frameworks are adaptable for targeting a wide range of diseases. nih.govnevsehir.edu.trstanford.edu
By thinking of the Kaliotoxin (1-37) peptide not just as a channel blocker but as a versatile and engineerable molecular scaffold, researchers can unlock a new world of diagnostic and therapeutic possibilities.
Q & A
Q. How can researchers determine the specificity of Kaliotoxin (1-37) for potassium channel subtypes (e.g., Kv1.1, Kv1.3)?
Methodological Answer: To assess subtype specificity, use competitive binding assays with radiolabeled or fluorescently tagged Kaliotoxin (1-37) against purified potassium channel subunits. Combine electrophysiological recordings (e.g., patch-clamp) in transfected cell lines expressing individual Kv subtypes. Validate results with negative controls (e.g., Kv-null cells) and positive controls (e.g., known subtype-specific inhibitors). Cross-reference binding affinity (IC₅₀/Ki) data with structural studies to identify critical residues for interaction .
Q. What experimental design considerations are critical for isolating Kaliotoxin (1-37)'s effects in neurobiological studies?
Methodological Answer:
- Purification: Ensure toxin purity via HPLC and mass spectrometry to exclude co-eluting peptides from the scorpion venom.
- Controls: Include scrambled peptide controls and co-application of selective potassium channel blockers (e.g., dendrotoxin for Kv1.1).
- Dose-response curves: Establish concentration ranges based on prior IC₅₀ values (e.g., 3 μM for Slingshot inhibition) to avoid off-target effects at high doses .
Q. How should researchers integrate existing literature on Kaliotoxin (1-37) into a structured review?
Methodological Answer: Apply the PICO framework (Population: target channels; Intervention: Kaliotoxin application; Comparison: other Kv blockers; Outcomes: binding affinity/functional modulation) to narrow focus. Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate gaps, such as its underexplored role in synaptic plasticity. Prioritize primary sources (e.g., Mourre et al., 1999) over reviews and validate findings against recent electrophysiology datasets .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo efficacy data for Kaliotoxin (1-37) be resolved?
Methodological Answer:
- Bioavailability: Assess blood-brain barrier permeability using in situ perfusion models or LC-MS/MS quantification in cerebrospinal fluid.
- Metabolic stability: Perform protease degradation assays (e.g., serum incubation) to estimate half-life.
- Functional redundancy: Use knockout models (e.g., Kv1.1⁻/⁻ mice) to isolate Kaliotoxin’s effects from compensatory channel upregulation. Cross-validate with computational models predicting toxin-channel docking dynamics .
Q. What strategies address variability in electrophysiological recordings of Kaliotoxin (1-37)-treated neuronal networks?
Methodological Answer:
- Standardization: Calibrate recording equipment daily and maintain consistent temperature/pH conditions.
- Signal normalization: Express currents as % baseline (pre-toxin) to account for cell-to-cell variability.
- Statistical rigor: Use mixed-effects models to analyze nested data (e.g., multiple cells per animal). Publish raw traces and metadata in repositories like Zenodo for reproducibility .
Q. How can computational modeling enhance mechanistic studies of Kaliotoxin (1-37)-channel interactions?
Methodological Answer:
- Molecular dynamics (MD): Simulate toxin-channel docking using cryo-EM structures (e.g., PDB ID 6VX9) to identify binding epitopes.
- Free-energy calculations: Apply MM-PBSA/GBSA to quantify binding energy contributions of key residues (e.g., Lys19, Arg25).
- Machine learning: Train classifiers on toxin-channel interaction datasets to predict novel Kv subtype targets .
Data Synthesis & Reporting
Q. How should conflicting results in Kaliotoxin (1-37) studies be analyzed and reported?
Methodological Answer:
- Meta-analysis: Pool data from studies using fixed/random-effects models, adjusting for variables (e.g., species, toxin batch).
- Sensitivity analysis: Exclude outliers (e.g., studies with non-standardized assays) and re-evaluate effect sizes.
- Transparency: Disclose batch numbers, vendor sources, and experimental conditions in supplementary materials .
Q. What are best practices for replicating Kaliotoxin (1-37) experiments from literature?
Methodological Answer:
- Protocol adherence: Follow original methods verbatim (e.g., toxin dilution buffers, voltage protocols).
- Material validation: Source Kaliotoxin (1-37) from accredited suppliers (e.g., peer-reviewed studies cite M52739) and verify activity via control assays.
- Collaboration: Contact original authors for unpublished details (e.g., electrode resistance ranges) .
Ethical & Literature Considerations
Q. How to ethically justify animal studies using Kaliotoxin (1-37) in neuropharmacological research?
Methodological Answer:
- 3Rs compliance: Minimize animal use via power analysis, refine protocols (e.g., non-invasive EEG for seizure models), and replace with in vitro models where possible.
- Endpoint justification: Align dosing regimens with humane endpoints (e.g., pre-defined mortality thresholds). Document approvals (IACUC/ethics board) and cite ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
